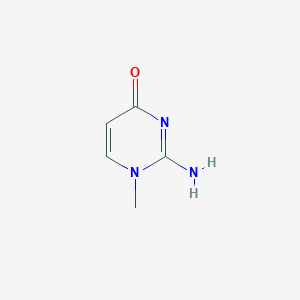

2-Amino-1-methylpyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-4(9)7-5(8)6/h2-3H,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINMLCLBRADCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717376 | |

| Record name | 2-Amino-1-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2080-17-3 | |

| Record name | 2-Amino-1-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-methyl-1,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 1 Methylpyrimidin 4 1h One and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the pyrimidinone ring system with high efficiency, often by combining multiple starting materials in a single reaction vessel. These methods are prized for their atom economy and operational simplicity.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single step. rsc.orgresearchgate.net These reactions are highly convergent and atom-economical, making them attractive for building libraries of compounds. nih.gov The Biginelli reaction is a classic example of an MCR used to produce dihydropyrimidinones (DHPMs), which are closely related to the target structure. rsc.org This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative. rsc.org

MCRs are advantageous as they avoid the need for isolating intermediates, thereby saving time and resources. nih.gov The field has seen significant innovation, with various catalysts and conditions being developed to improve yields and expand the substrate scope. rsc.orgrsc.org For instance, the use of isocyanide-based MCRs has proven to be a unique and effective strategy for synthesizing diverse heterocyclic compounds. nih.gov Similarly, MCRs have been employed to create biologically active tetrahydropyrimidine (B8763341) derivatives. frontiersin.org

Examples of Multicomponent Reactions in Pyrimidinone Synthesis

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | Classical method for dihydropyrimidinones. rsc.org | rsc.org |

| Isocyanide-Based MCR | Aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, Alkylisocyanides | Leads to novel furo[2,3-d]pyrimidine (B11772683) derivatives. nih.gov | nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) Synthesis | 6-aminouracil (B15529), Arylaldehydes, Malononitrile | Catalyzed by nanocrystalline materials, often in green solvents. researchgate.net | researchgate.net |

| Doebner Reaction | Aromatic amine, Aldehyde, Pyruvic acid | A classical method for synthesizing quinoline-4-carboxylic acids, a related heterocyclic system. nih.gov | nih.gov |

One-Pot Reaction Strategies

One-pot reactions, closely related to MCRs, involve the sequential addition of reagents to a single reaction vessel, allowing for the formation of complex products without the need for intermediate purification. researchgate.net This approach is highly efficient and is widely used in the synthesis of pyrimidinone derivatives. nih.gov For example, a one-pot, three-component synthesis of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones has been successfully developed. researchgate.net

These strategies often employ catalysts to drive the reactions to completion and can be adapted for green chemistry principles, such as using microwave irradiation to accelerate reaction times. nih.gov The synthesis of pyrano[2,3-d]pyrimidinone derivatives has been achieved through one-pot, three-component reactions involving barbituric acid, aryl aldehydes, and malononitrile. rsc.org The versatility of one-pot synthesis is further demonstrated by its application in creating fused heterocyclic systems like pyrazolopyrimidines. core.ac.uk

Selected One-Pot Syntheses of Pyrimidinone Derivatives

| Target Compound Class | Reactants | Conditions/Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidinones | β-ketonitrile, Hydrazine (B178648), β-ketoester | Microwave irradiation | Significant improvement in reaction time and yield over conventional heating. nih.gov | nih.gov |

| Pyrano[2,3-d]pyrimidinones | Barbituric acid, Aryl aldehydes, Malononitrile | Borax catalyst in ethanol | Efficient synthesis of bicyclic derivatives. rsc.org | rsc.org |

| Furo[2,3-d]pyrimidines | Aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, Isocyanides | Green, organocatalyzed protocol | High atom-economy, time-effectiveness, and simplified work-up. nih.gov | nih.gov |

| 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones | (Details not specified) | Multicomponent reaction | Efficient synthesis of novel derivatives. researchgate.net | researchgate.net |

Catalytic Reaction Systems

Catalysis plays a pivotal role in modern organic synthesis, and the production of pyrimidinones (B12756618) is no exception. A wide array of catalytic systems, including metal catalysts, organocatalysts, and heterogeneous catalysts, have been employed to enhance the efficiency, selectivity, and environmental friendliness of these reactions. rsc.orgacs.org

Metal catalysts, particularly those based on copper and palladium, have been extensively used. rsc.org For instance, copper(II) salts like Cu(BF₄)₂, Cu(OTf)₂, and Cu(NH₂SO₃)₂ act as effective Lewis acids in the one-pot synthesis of dihydropyrimidinones. rsc.org Palladium-catalyzed multicomponent reactions have also been developed for the diastereoselective synthesis of complex spirofuran pyrimidinone compounds. rsc.org

Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. nih.gov Nanocatalysts, such as those based on iron oxides or zirconia, have been successfully used in the synthesis of various pyrimidine (B1678525) derivatives, often under green conditions. researchgate.netacs.orgnih.gov Magnetic nanocatalysts offer the additional advantage of being easily separated from the reaction mixture using an external magnet. nih.gov Organocatalysts, such as chiral bicyclic diamines, have been utilized for the enantioselective synthesis of dihydropyrimidinones. rsc.org

Overview of Catalytic Systems in Pyrimidinone Synthesis

| Catalyst Type | Specific Example | Application | Advantages | Reference |

|---|---|---|---|---|

| Metal Catalyst (Homogeneous) | Copper(II) salts (e.g., Cu(OTf)₂) | One-pot synthesis of dihydropyrimidinones. rsc.org | Efficient, economical, and environmentally benign. rsc.org | rsc.org |

| Metal Catalyst (Homogeneous) | Palladium complex with Brønsted acid | Diastereoselective synthesis of spirofuran pyrimidinones. rsc.org | High selectivity for complex structures. rsc.org | rsc.org |

| Heterogeneous Catalyst | ZrO₂ nanoparticles | Synthesis of hexahydropyrido[2,3-d]pyrimidinetriones. researchgate.net | High yields, short reaction times, and environmentally friendly. researchgate.net | researchgate.net |

| Magnetic Nanocatalyst | Fe₃O₄@poly(vinyl alcohol) | Synthesis of pyrano[2,3-d]-pyrimidinediones. acs.org | Reusable and easily separable. acs.orgnih.gov | acs.orgnih.gov |

| Organocatalyst | Chiral bicyclic diamine | Enantioselective synthesis of dihydropyrimidinones. rsc.org | Provides access to chiral products. rsc.org | rsc.org |

Green Chemistry Modalities in Pyrimidinone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrimidinones. unibo.ithuarenscience.com Key strategies include the use of environmentally benign solvents like water, solvent-free reaction conditions, and energy-efficient techniques such as microwave and ultrasound irradiation. researchgate.nettandfonline.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. tandfonline.com Several pyrimidinone syntheses have been successfully carried out in water, often with the aid of a catalyst like alum (KAl(SO₄)₂·12H₂O). tandfonline.com Magnetized deionized water has also been explored as a catalyst-free medium for the synthesis of pyrano[2,3-d]pyrimidines. researchgate.net

Solvent-free conditions, where the reaction is conducted by heating the neat reactants, represent another important green approach. rsc.org This method minimizes waste and simplifies product purification. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. researchgate.netnih.gov Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as green reaction media due to their low toxicity, biodegradability, and low cost. nih.govmdpi.com

Green Chemistry Approaches to Pyrimidinone Synthesis

| Green Modality | Example Application | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Synthesis of pyrano[2,3-d]pyrimidinones using alum as a catalyst. tandfonline.com | Environmentally benign, easy work-up, and high yields. tandfonline.com | tandfonline.com |

| Solvent-Free Reaction | One-pot synthesis of rsc.orgresearchgate.netnih.govthiadiazolo-pyrimidinones. rsc.org | Reduced waste, simplified purification, and high yields. rsc.org | rsc.org |

| Microwave Irradiation | One-pot synthesis of pyrazolo[1,5-a]pyrimidinones. nih.gov | Drastically reduced reaction times and improved yields. nih.gov | nih.gov |

| Deep Eutectic Solvents (DESs) | Synthesis of benzochromenopyrimidines and pyranopyrimidines. nih.gov | Green catalyst, mild conditions, short reaction times, and high atom economy. nih.gov | nih.gov |

Precursor-Based and Convergent Synthesis

In contrast to direct approaches, precursor-based methods involve the synthesis of an open-chain or partially cyclized intermediate, which is then converted to the final pyrimidinone ring system through a cyclization reaction. This strategy allows for a more controlled and often more versatile approach to constructing highly substituted or complex pyrimidinone derivatives.

Cyclization Reactions for Pyrimidinone Ring Assembly

The formation of the pyrimidine ring via cyclization is a cornerstone of pyrimidinone synthesis. researchgate.net These reactions typically involve the intramolecular condensation of a suitably functionalized precursor. A common strategy is the reaction of a compound containing a guanidine (B92328) or amidine moiety with a 1,3-dielectrophile, such as a β-ketoester or a malonic acid derivative.

For instance, the synthesis of 2-amino-substituted 6-methylpyrimidin-4-ols can be achieved through the cyclization of appropriate precursors. researchgate.net Similarly, the synthesis of pyridin-2(1H)-ones can be accomplished via the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)acetamides in the presence of a base. researchgate.net The choice of reaction conditions, particularly the base and solvent, is often critical for achieving high yields and preventing side reactions. researchgate.net

Palladium-catalyzed oxidative cyclization has also been employed as a sophisticated method for constructing related heterocyclic systems, such as furoindolin-2-ones, from acyclic precursors. mdpi.com This highlights the power of transition metal catalysis in facilitating complex ring-forming reactions. The synthesis of fused pyrimidine systems, like pyrimido[4,5-d]pyrimidines, often relies on the cyclization of appropriately substituted pyrimidine precursors. rsc.org

Examples of Cyclization Reactions for Pyrimidinone Ring Formation

| Precursor Type | Cyclization Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-(1-methyl-3-oxobut-1-en-1-yl)acetamide | Potassium tert-butylate in THF | Pyridin-2(1H)-one | Base-mediated intramolecular condensation. researchgate.net | researchgate.net |

| Alkynamides (from 2-aminopyridines and alkynoate esters) | Thermal conditions | Pyrido[1,2-a]pyrimidin-2-ones | Regioselective synthesis of the 2-oxo isomer. researchgate.net | researchgate.net |

| Amide with a carbonyl group | Base-mediated (e.g., tert-BuOK) | Pyridin-2(1H)-ones | Aldol-crotonic type intramolecular cyclization. researchgate.net | researchgate.net |

| Substituted pyrimidine derivatives | Various (e.g., reaction with hydrazine hydrate) | Fused pyrimidines (e.g., pyrimido[4,5-d]pyrimidines) | Builds complexity from a pre-formed pyrimidine ring. rsc.org | rsc.org |

Functional Group Transformations and Derivatization Strategies

The chemical architecture of 2-Amino-1-methylpyrimidin-4(1H)-one offers multiple sites for functionalization, primarily the exocyclic amino group and the pyrimidinone ring itself. Derivatization strategies leverage the reactivity of these sites to introduce a wide array of substituents and to construct more complex molecules.

The primary amino group is a key handle for derivatization. For analytical purposes, such as High-Performance Liquid Chromatography (HPLC) or imaging mass spectrometry, various reagents are employed to enhance detection and specificity. nih.govnih.gov Common derivatizing agents for primary amines include dansyl chloride, benzoyl chloride, and 9-fluorenylmethoxycarbonyl chloride. nih.gov More specialized reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) can be used to improve sensitivity in MALDI imaging mass spectrometry. nih.gov Other reagents developed specifically for modifying primary amines include 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy), which can overcome steric hindrance that limits other reagents. mdpi.com

Beyond analytical derivatization, synthetic transformations of the pyrimidine core are crucial for creating new chemical entities. Research on analogous 2-amino-substituted 6-methylpyrimidin-4-ols demonstrates a range of effective transformations. researchgate.net The oxygen atom of the pyrimidin-4-one tautomer can be O-substituted by first converting it to its sodium salt. researchgate.net This salt can then react with alkyl halides, such as esters of chloroacetic or chloropropionic acid, to yield O-substituted ether derivatives like methyl 2-((6-methyl-pyrimidin-4-yl)oxy)acetates. researchgate.net

These ester derivatives serve as versatile intermediates for further functionalization. researchgate.net For instance, reaction with aniline (B41778) or morpholine (B109124) can convert the ester group into the corresponding N-phenylpropanamides or 1-morpholinopropan-1-ones. researchgate.net Treatment of the esters with hydrazine hydrate (B1144303) leads to the formation of hydrazides, which are key precursors for synthesizing new heterocyclic systems. researchgate.net The subsequent heterocyclization of these hydrazides with reagents like carbon disulfide can produce molecules containing a 1,3,4-oxadiazole (B1194373) ring fused to the pyrimidine scaffold via an alkoxy linker. researchgate.net

| Functional Group Target | Reagent/Method | Resulting Structure/Derivative | Reference |

|---|---|---|---|

| Exocyclic Amino Group | Dansyl Chloride / Benzoyl Chloride | Sulfonamide / Amide derivatives for HPLC analysis | nih.gov |

| Exocyclic Amino Group | 4-hydroxy-3-methoxycinnamaldehyde (CA) | Schiff base for MALDI-IMS analysis | nih.gov |

| Pyrimidinone Oxygen | Conversion to sodium salt, followed by reaction with halo-esters | O-substituted alkoxy-ester derivatives | researchgate.net |

| Intermediate alkoxy-ester | Reaction with amines (e.g., aniline, morpholine) | Corresponding amides | researchgate.net |

| Intermediate alkoxy-ester | Hydrazine Hydrate | Corresponding hydrazides | researchgate.net |

| Intermediate hydrazide | Carbon Disulfide | 1,3,4-Oxadiazole-containing molecules | researchgate.net |

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-Phase Organic Synthesis (SPOS) is a powerful methodology that facilitates the rapid construction of compound libraries by anchoring a starting material to an insoluble polymer support. walshmedicalmedia.comkennesaw.edu This technique streamlines the synthetic process by simplifying purification; excess reagents and by-products are simply washed away from the resin-bound compound of interest. walshmedicalmedia.com

The SPOS workflow generally involves several key steps:

Resin Swelling : The polymer resin is swollen in a suitable solvent to ensure that the reactive sites within the polymer matrix are accessible. kennesaw.edu

Loading : The initial molecule (or a precursor) is covalently attached to the resin. For molecules with carboxylic acid groups, resins like 2-chlorotrityl-chloride (2-CCR) are commonly used to form an ester linkage. walshmedicalmedia.com

Synthesis/Elaboration : The resin-bound molecule undergoes a series of chemical reactions. Each step typically involves deprotection of a protecting group followed by a coupling reaction to add the next building block. kennesaw.edu For example, the widely used Fmoc protecting group is base-sensitive and can be removed with a solution of piperidine (B6355638) in DMF. walshmedicalmedia.com

Cleavage : Once the synthesis is complete, the final product is cleaved from the solid support using a specific cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIPS). kennesaw.edu

For the synthesis of this compound derivatives, SPOS offers a strategic advantage. A suitable pyrimidine precursor could be anchored to a resin, allowing for subsequent modifications. For instance, a pyrimidine with a carboxylic acid handle could be attached to a Rink Amide resin or a 2-CCR resin. walshmedicalmedia.comkennesaw.edu Subsequent reactions could then be performed on the exocyclic amino group or other positions of the pyrimidine ring. The choice of coupling agents, such as N,N'-diisopropylcarbodiimide (DIC) with an activator base like Oxyma, is critical for driving the formation of amide bonds to completion. kennesaw.edu This approach avoids the challenges of traditional solution-phase synthesis, such as difficult purifications and competing side reactions like diketopiperazine formation that can occur when working with amino acid-like structures. nih.gov

| SPOS Step | Description | Common Reagents | Reference |

|---|---|---|---|

| Resin Selection & Swelling | Choice of a suitable polymer support and preparation for reaction. | 2-Chlorotrityl chloride resin, Rink Amide resin; Solvents: DMF, DCM. | walshmedicalmedia.comkennesaw.edu |

| Deprotection | Removal of a protecting group (e.g., Fmoc) to reveal a reactive site. | 20% Piperidine in DMF. | walshmedicalmedia.com |

| Coupling | Formation of a new bond (e.g., amide bond) to add a building block. | DIC, HBTU, HCTU, Oxyma. | kennesaw.eduejbiotechnology.info |

| Cleavage | Release of the final synthesized molecule from the resin support. | 95% TFA / 2.5% H₂O / 2.5% TIPS. | kennesaw.edu |

Ring-Opening and Recyclization Pathways

The pyrimidine ring is not inert and can undergo significant structural reorganization through ring-opening and recyclization reactions. These transformations provide pathways to novel heterocyclic scaffolds that may not be accessible through direct synthesis.

A classic example of such a rearrangement in 2-aminopyrimidine (B69317) systems is the Dimroth rearrangement. nih.gov This process typically occurs after the alkylation of a ring nitrogen atom. nih.gov The resulting 1-alkylpyrimidinium salt can undergo nucleophilic attack (e.g., by hydroxide) at the C-4 or C-6 position, leading to the opening of the pyrimidine ring. The open-chain intermediate can then undergo bond rotation and re-cyclize to form a new pyrimidine derivative where the endocyclic and exocyclic nitrogen atoms and their respective substituents have effectively swapped positions. However, this pathway can be complicated by competing reactions; for instance, attempts to alkylate 2-aminopyrimidine with chloroacetic acid derivatives can fail due to intramolecular self-condensation between the amino group and the acid fragment. nih.gov

Furthermore, related heterocyclic systems like uracils have demonstrated susceptibility to more complex ring transformations. For example, treatment of a 5-amino-6-(N-2,3-epoxypropyl-N-tosyl)amino-1,3-dimethyluracil with a Lewis acid was shown to induce a ring transformation that yielded tetrahydropteridinediones. researchgate.net This suggests that under specific conditions, the pyrimidine core of this compound could potentially be induced to rearrange into different fused or expanded heterocyclic systems, offering a powerful strategy for scaffold diversification.

| Rearrangement Pathway | Description | Key Intermediate | Reference |

|---|---|---|---|

| Dimroth Rearrangement | A rearrangement in 2-aminopyrimidines involving the exchange of ring and exocyclic nitrogen substituents. | 1-Alkylpyrimidinium salt; open-chain intermediate. | nih.gov |

| Lewis Acid-Induced Transformation | A potential pathway for complex skeletal reorganization into different heterocyclic systems, as seen in related uracil (B121893) derivatives. | Carbocationic or activated intermediates. | researchgate.net |

Elucidation of Molecular and Supramolecular Architecture of 2 Amino 1 Methylpyrimidin 4 1h One

Comprehensive Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous elucidation of the molecular structure of 2-Amino-1-methylpyrimidin-4(1H)-one. Techniques including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR and Raman) offer complementary information, creating a detailed picture of the compound's architecture.

NMR spectroscopy is the cornerstone for determining the constitution of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map out the carbon-hydrogen framework, identify functional groups, and investigate dynamic molecular phenomena.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the N-methyl protons, the two vinyl protons on the pyrimidine (B1678525) ring, and the protons of the amino group.

The protons of the exocyclic amino group (-NH₂) can exhibit broad signals due to quadrupole effects from the adjacent nitrogen and chemical exchange with the solvent. Their chemical shift is highly dependent on solvent, concentration, and temperature. The N-methyl group is expected to appear as a sharp singlet, while the two ring protons (H-5 and H-6) would appear as doublets due to coupling to each other.

Table 1: Expected ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N¹-CH₃ | 3.2 - 3.5 | Singlet |

| H-5 | 5.8 - 6.2 | Doublet |

| H-6 | 7.5 - 7.9 | Doublet |

| C²-NH₂ | 6.5 - 8.0 | Broad Singlet |

Note: Data are estimated based on typical values for aminopyrimidine structures and related heterocycles. rsc.orgresearchgate.netchemicalbook.comsemanticscholar.org Actual values may vary based on solvent and experimental conditions.

Carbon-¹³ NMR spectroscopy maps the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are anticipated, corresponding to the four unique carbon atoms of the pyrimidine ring and the carbon of the N-methyl group.

The C4 carbon, being a carbonyl carbon, is expected to be the most deshielded, appearing at the lowest field. The C2 carbon, attached to two nitrogen atoms, will also be significantly downfield. The vinyl carbons, C5 and C6, and the N-methyl carbon will appear at higher field positions.

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| N¹-CH₃ | 30 - 35 |

| C-5 | 95 - 105 |

| C-6 | 140 - 150 |

| C-2 | 155 - 160 |

| C-4 (C=O) | 165 - 175 |

Note: Data are estimated based on typical values for pyrimidinone and aminopyrimidine structures. rsc.orgresearchgate.netchemicalbook.com Actual values may vary based on solvent and experimental conditions.

Nitrogen-¹⁵ NMR is a specialized technique that provides direct information about the electronic environment of nitrogen atoms within a molecule. wikipedia.org Although it is less sensitive than ¹H or ¹³C NMR due to the low natural abundance (0.36%) and negative gyromagnetic ratio of the ¹⁵N isotope, it is invaluable for studying nitrogen-rich heterocycles. wikipedia.orgresearchgate.netresearchgate.net For this compound, three distinct nitrogen signals are expected: the amino nitrogen (N²), the methylated ring nitrogen (N¹), and the third ring nitrogen (N³).

The chemical shifts can help distinguish between different nitrogen environments and study phenomena like protonation. researchgate.net Given the low sensitivity, practical acquisition often requires ¹⁵N isotopic enrichment or the use of inverse-detected 2D NMR experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), which detects the insensitive ¹⁵N nucleus through its coupling to more sensitive protons. acs.org

Table 3: Expected ¹⁵N NMR Chemical Shift Ranges for Nitrogen-Containing Functional Groups

| Nitrogen Type | Expected Chemical Shift Range (δ, ppm, relative to CH₃NO₂) |

|---|---|

| Primary Amines (R-NH₂) | -350 to -300 |

| Amides / Lactams (-N(R)-C=O) | -280 to -240 |

| Pyridine-like Nitrogens | -140 to -50 |

Note: Ranges are general and actual shifts for this compound would be specific to its unique electronic structure. researchgate.netnih.gov

Dynamic NMR (DNMR) techniques, particularly variable-temperature (VT) studies, are used to investigate time-dependent processes in molecules, such as conformational changes and restricted bond rotation. ox.ac.uknih.gov In aminopyrimidines, a significant energy barrier often restricts free rotation around the C-N bond of the amino group due to resonance delocalization, where the nitrogen lone pair interacts with the pyrimidine ring's π-system. nih.govazom.com

For this compound, this restricted rotation can lead to the existence of distinct rotamers. Studies on related 4-aminopyrimidines have shown that at sufficiently low temperatures, the rotation is slow on the NMR timescale, and the two protons of the -NH₂ group become magnetically inequivalent, giving rise to separate signals in the ¹H NMR spectrum. nih.gov

As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two separate signals broaden and merge into a single, broad peak. researchgate.net Upon further heating, the rotation becomes so rapid that the NMR experiment detects only a time-averaged environment, resulting in a single, sharp signal for the two amino protons. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. nih.gov It has been noted that for primary amines substituted at the 4-position of the pyrimidine ring, line broadening effects due to the presence of rotamers can often be observed even at room temperature. researchgate.net

Key expected vibrational modes include:

N-H Stretching: The amino group will show symmetric and asymmetric stretching vibrations, typically in the 3400-3100 cm⁻¹ region.

C-H Stretching: Signals from the aromatic C-H bonds on the ring and the aliphatic C-H bonds of the methyl group are expected around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. vandanapublications.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (amide) group at the C4 position is expected, typically in the range of 1700-1640 cm⁻¹. researchgate.net

Ring Vibrations: C=C and C=N stretching vibrations within the pyrimidine ring will produce a series of bands in the 1650-1400 cm⁻¹ region. vandanapublications.com

N-H Bending: The scissoring motion of the amino group typically appears near 1650-1580 cm⁻¹.

C-N Stretching: Vibrations corresponding to the C-N bonds of the amino group and within the ring are found in the 1350-1200 cm⁻¹ range. vandanapublications.com

Table 4: Expected Principal Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | -NH₂ (Amino) | 3400 - 3100 | FTIR, Raman |

| Stretch | =C-H (Ring) | 3100 - 3000 | FTIR, Raman |

| Asymmetric & Symmetric Stretch | -CH₃ (Methyl) | 2980 - 2850 | FTIR, Raman |

| Stretch | C=O (Amide) | 1700 - 1640 | FTIR (Strong) |

| Bend (Scissoring) | -NH₂ (Amino) | 1650 - 1580 | FTIR |

| Ring Stretch | C=N / C=C | 1650 - 1400 | FTIR, Raman |

| Stretch | C-N | 1350 - 1200 | FTIR |

Note: Data are based on general values for pyrimidine derivatives and related compounds. vandanapublications.comnih.govresearchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For pyrimidine derivatives like this compound, which has a molecular weight of 125.13 g/mol , mass spectrometry provides insight into its stability and the characteristic breakdown of its ring structure under ionization. sigmaaldrich.comspectrabase.com

Table 1: Mass Spectrometry Data for the Isomer 2-Amino-6-methyl-4-pyrimidinol This table is based on data for an isomer of the target compound.

| Property | Value | Source |

| Compound Name | 2-Amino-6-methyl-4-pyrimidinol | spectrabase.com |

| Synonyms | 2-Amino-4-hydroxy-6-methylpyrimidine, 6-Methylisocytosine | spectrabase.com |

| Molecular Formula | C₅H₇N₃O | sigmaaldrich.comspectrabase.com |

| Molecular Weight | 125.13 g/mol | sigmaaldrich.comspectrabase.com |

| CAS Number | 3977-29-5 | sigmaaldrich.comspectrabase.com |

| InChIKey | KWXIPEYKZKIAKR-UHFFFAOYSA-N | spectrabase.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π-π* and n-π* transitions associated with chromophores. The pyrimidine ring, with its alternating double bonds and heteroatoms containing lone pairs of electrons, is an active chromophore. The absorption spectrum of proteins is typically characterized in the UV region (185-320 nm). nih.gov

For pyrimidine derivatives such as thymine (B56734) (5-methyluracil), these transitions are well-characterized. wikipedia.org The electronic absorption of this compound is expected to be influenced by the amino (-NH₂) and carbonyl (C=O) groups attached to the ring. These substituents can cause shifts in the absorption maxima (λ_max) compared to the parent pyrimidine. The amino group typically acts as an auxochrome, shifting absorption to longer wavelengths (a bathochromic shift).

Studies on related molecules show that electronic interactions, such as π-π stacking, can significantly alter the UV-Vis absorption profile. researchgate.net For instance, the formation of a complex involving π-π interactions can lead to a noticeable shift in the characteristic absorption peaks. researchgate.net Furthermore, investigations into proteins lacking traditional aromatic amino acids have revealed that charge transfer (CT) transitions between spatially close charged amino acid side chains can give rise to absorption in the near-UV and visible regions. nih.gov Given the presence of electron-donating amino groups and electron-withdrawing carbonyl groups in this compound, intramolecular charge transfer could be a contributing factor to its electronic spectrum.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

In a reported co-crystal, 2-amino-6-methylpyrimidin-4(1H)-one was found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov The bond lengths within the molecule confirm its tautomeric form; for example, the C=O double bond distance is clearly defined at 1.260 (2) Å, confirming the pyrimidin-4(1H)-one structure rather than the 4-hydroxypyrimidine (B43898) tautomer. nih.gov The structure contains both a neutral 2-amino-6-methylpyrimidin-4(1H)-one molecule and its protonated cation. nih.gov

Table 2: Crystallographic Data for a Co-crystal Containing 2-Amino-6-methylpyrimidin-4(1H)-one This table presents data for a co-crystal containing an isomer of the target compound.

| Parameter | Value | Source |

| Compound | C₅H₈N₃O⁺·ClO₄⁻·C₅H₇N₃O·H₂O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.3669 (3) | nih.gov |

| b (Å) | 10.4342 (3) | nih.gov |

| c (Å) | 15.0780 (5) | nih.gov |

| β (°) | 92.751 (2) | nih.gov |

| Volume (ų) | 1629.11 (9) | nih.gov |

| Z | 4 | nih.gov |

Supramolecular Chemistry and Crystal Engineering Studies

The solid-state architecture of molecular crystals is governed by a hierarchy of non-covalent interactions. For pyrimidine derivatives, hydrogen bonding and π-π stacking are the dominant forces that direct the assembly of molecules into well-defined supramolecular structures.

Intermolecular Hydrogen Bonding Interactions

Hydrogen bonds are the primary directional forces in the crystal packing of this compound and its analogs. The molecule possesses multiple hydrogen bond donors (the amino group N-H) and acceptors (the carbonyl oxygen and the ring nitrogen atoms), allowing for the formation of robust and predictable networks.

In the crystal structure of the related 2-amino-6-methylpyrimidin-4(1H)-one co-crystal, an extensive network of hydrogen bonds stabilizes the packing. nih.gov These include interactions between the pyrimidine molecules themselves (N—H⋯N), between the pyrimidine and water molecules (N—H⋯O_water), and between the pyrimidine and a perchlorate (B79767) counter-ion (N—H⋯O_ClO₄ and C—H⋯O_ClO₄). nih.gov A common and highly stable motif observed in related 2-aminopyrimidine (B69317) systems is the R²₂(8) ring, which involves a pair of N—H⋯O or N—H⋯N hydrogen bonds between two molecules, forming a centrosymmetric dimer. researchgate.netnih.gov These dimers can then act as building blocks, connecting further to form tapes, sheets, or three-dimensional frameworks. researchgate.net

Table 3: Examples of Hydrogen Bond Motifs in Aminopyrimidine Crystals

| Motif | Description | Interacting Groups | Source |

| R²₂(8) | A ring motif formed by two molecules. | Amino group and ring nitrogen (N—H⋯N) or amino group and carboxylate (N—H⋯O). | researchgate.netnih.gov |

| C(6) Chain | A chain motif formed by linking molecules. | Intermolecular N—H⋯O hydrogen bond. | researchgate.net |

| Heterosynthon | An interaction between different molecular species. | N—H⋯O between cation and anion. | nih.gov |

π-π Stacking Interactions in Crystal Packing

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings play a crucial role in stabilizing the crystal lattice. These interactions occur when planar aromatic rings pack in a face-to-face or face-to-edge manner, driven by electrostatic and van der Waals forces.

For the 2-amino-6-methylpyrimidin-4(1H)-one isomer, intermolecular π-π stacking interactions are observed between neighboring pyrimidine rings, with a characteristic face-to-face distance of 3.776 (2) Å. nih.gov This distance is typical for such interactions in heterocyclic systems. In other pyrimidine-containing crystals, centroid-to-centroid distances for π-π stacking are often found in the range of 3.6 to 3.8 Å. researchgate.netnih.gov These stacking interactions often lead to the formation of columnar structures or layered arrangements, which are then interlinked by hydrogen bonds to build the complete three-dimensional crystal architecture. researchgate.netresearchgate.net The presence of these π-π interactions can be confirmed by analyzing the short contacts between ring centroids in the crystal structure data. researchgate.netnih.gov

Computational and Theoretical Chemical Investigations of 2 Amino 1 Methylpyrimidin 4 1h One

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Quantum chemical descriptors derived from DFT calculations provide valuable insights into the stability, reactivity, and electronic characteristics of a compound. For 2-Amino-1-methylpyrimidin-4(1H)-one, a comprehensive DFT study would be instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a molecule like this compound, which has rotatable bonds, a conformational analysis would be necessary to identify all possible low-energy conformers and determine the global minimum structure. This analysis is crucial as the molecular conformation dictates its physical and chemical properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key players in chemical reactions.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater tendency to act as an electron donor in a reaction. For this compound, the location and energy of the HOMO would pinpoint the most nucleophilic sites.

Conversely, the LUMO is the innermost orbital that is empty of electrons and signifies the molecule's capacity to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor. The distribution of the LUMO in this compound would indicate the most electrophilic regions of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. Specific values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential regions. Red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential. An MEP analysis of this compound would be invaluable for predicting its intermolecular interactions and reactive sites.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are at the forefront of photonics and electronics, with applications in frequency conversion and optical switching. The prediction of the NLO response of organic molecules like this compound is a key step in identifying candidates for these advanced technologies. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the first-order molecular hyperpolarizability (β), a key indicator of a molecule's NLO activity. researchgate.net

Different functionals within DFT, such as CAM-B3LYP and M06-2X, have been shown to provide reliable predictions of β values when compared to experimental data from techniques like Hyper-Rayleigh Scattering (HRS). researchgate.net The calculation of NLO properties helps in understanding the structure-property relationship, guiding the design of new molecules with enhanced NLO responses. This predictive power accelerates the discovery of new materials by allowing for the screening of numerous compounds without the need for expensive and time-consuming synthesis and experimentation. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. uni-muenchen.dereadthedocs.io This analysis provides a detailed picture of the electron density distribution within a molecule. wisc.edu For this compound, NBO analysis can elucidate the nature of its chemical bonds, the hybridization of its atoms, and the delocalization of electron density.

The method involves transforming the canonical molecular orbitals into a set of localized orbitals that correspond to core electrons, lone pairs, and bonding orbitals. uni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the energetic significance of delocalization effects, often referred to as hyperconjugation. wisc.edu This provides insights into the stability of the molecule and the nature of its substituent effects. The analysis can also reveal details about bond polarization, indicating the partial charges on atoms and the covalent or ionic character of the bonds. uni-muenchen.de

Theoretical Vibrational and NMR Spectroscopic Simulations

Computational simulations of vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra are invaluable tools for the structural elucidation of molecules. By calculating the theoretical spectra of this compound, a direct comparison with experimental data can be made, aiding in the confirmation of its structure and the assignment of its spectral features.

Theoretical vibrational spectra are typically calculated using methods like DFT, which can predict the frequencies and intensities of the vibrational modes of the molecule. These calculations can help in understanding the nature of the vibrations, such as stretching, bending, and torsional modes, and how they are influenced by the molecular structure and intermolecular interactions.

Similarly, theoretical NMR spectroscopy involves the calculation of chemical shifts and coupling constants. These calculations are highly sensitive to the electronic environment of the nuclei and can provide detailed information about the connectivity and three-dimensional structure of the molecule. Discrepancies between theoretical and experimental spectra can often point to specific structural features or conformational dynamics that were not initially considered.

Hirshfeld Surface and 2D Fingerprint Plot Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified. nih.gov For this compound, this analysis would reveal the nature and extent of hydrogen bonding, π-π stacking, and other van der Waals forces that govern its crystal packing.

Below is an example of how data from a Hirshfeld surface analysis might be presented for a related pyrimidine (B1678525) derivative, illustrating the percentage contribution of various intermolecular contacts.

| Intermolecular Contact | Contribution (%) |

| H···H | 44.2 |

| C···H/H···C | 19.6 |

| O···H/H···O | 20.9 |

| N···H/H···N | 8.1 |

| C···O/O···C | 3.0 |

| C···C | 2.9 |

| O···O | 1.0 |

This table is illustrative and based on data for a similar compound, 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, to demonstrate the type of information obtained from Hirshfeld surface analysis. nih.gov

Tautomerism and Isomerism Studies

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds like this compound. This molecule can potentially exist in different tautomeric forms, such as the amino-oxo, imino-oxo, amino-hydroxy, and imino-hydroxy forms. Computational studies are essential for determining the relative stabilities of these tautomers in both the gas phase and in different solvents. researchgate.netnih.gov

Quantum chemical calculations can predict the energies of the different tautomers, providing insight into which form is likely to be predominant under various conditions. researchgate.net These studies often involve optimizing the geometry of each tautomer and calculating its electronic energy. The inclusion of solvent effects, either through continuum models or explicit solvent molecules, is often necessary to accurately reproduce experimental observations. nih.gov For the related compound isocytosine (B10225) (2-amino-1H-pyrimidin-4-one), computational studies have shown that the amino form is more stable than the imino form in aqueous solution. researchgate.net Similar investigations for the 1-methyl derivative are crucial for a complete understanding of its chemical behavior.

Chemical Reactivity and Transformation Pathways of the 2 Amino 1 Methylpyrimidin 4 1h One Scaffold

Nucleophilic Addition Reactions

The pyrimidine (B1678525) ring in 2-Amino-1-methylpyrimidin-4(1H)-one is generally electron-deficient, which can make it susceptible to nucleophilic attack, although less so than simpler pyrimidines due to the presence of the electron-donating amino group. Nucleophilic addition reactions often target the C6 position, which is activated by the adjacent carbonyl group at C4 and the ring nitrogen at N1.

One of the most significant nucleophilic addition reactions involving this scaffold is the addition of bisulfite. This reaction typically occurs at the C5-C6 double bond of pyrimidine bases. For instance, the treatment of similar pyrimidine derivatives with sodium bisulfite can lead to the formation of a 5,6-dihydro-6-sulfonate derivative. This reversible reaction is often utilized in the study of nucleic acids to selectively modify cytosine and its derivatives. While specific studies on this compound are not extensively documented in this context, the underlying chemistry of the pyrimidine ring suggests a similar potential for reactivity.

Substitution Reactions

Substitution reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups onto the heterocyclic core. In the case of this compound, both the amino group and positions on the pyrimidine ring can be sites for substitution.

Electrophilic substitution at the C5 position is a common pathway for the functionalization of pyrimidinone systems. The presence of the amino group at C2 and the methyl group at N1 can influence the electron density of the ring, thereby directing electrophiles to this position. Halogenation, nitration, and formylation are typical examples of such reactions. For instance, bromination of uracil (B121893) and cytosine derivatives, which share the pyrimidinone core, readily occurs at the C5 position.

The exocyclic amino group can also undergo substitution reactions. For example, it can be acylated or alkylated under appropriate conditions. These modifications can be used to protect the amino group during subsequent reactions or to introduce new functionalities into the molecule.

Pyrimidine Ring Transformation Reactions

The pyrimidine ring of this compound, while generally stable, can undergo transformation reactions under specific conditions, leading to the formation of different heterocyclic systems. These transformations often involve ring-opening followed by recyclization.

One such transformation is the Dimroth rearrangement. While classically described for 1-alkyl-2-aminopyrimidinium salts, analogous rearrangements can occur in related pyrimidinone systems. This rearrangement typically involves the opening of the pyrimidine ring between N1 and C2, followed by rotation and recyclization to form a new pyrimidine isomer where the exocyclic amino group and the ring nitrogen have exchanged places.

Furthermore, treatment of pyrimidinones (B12756618) with strong nucleophiles like hydrazine (B178648) can lead to the cleavage of the pyrimidine ring and the formation of pyrazole (B372694) derivatives. For example, the reaction of uracil and thymine (B56734) derivatives with hydrazine can yield pyrazolones or pyrazoles, depending on the reaction conditions and the substituents on the pyrimidine ring.

Functionalization and Derivatization at Core and Side-Chain Positions

The functionalization of this compound is crucial for the development of new derivatives with tailored properties. This can be achieved by targeting either the pyrimidine core or the side-chain substituents.

As mentioned previously, the C5 position is a prime target for electrophilic substitution, allowing for the introduction of halogens, nitro groups, and other functionalities. The N1-methyl group can also be a site for functionalization, although this is less common.

The exocyclic amino group at the C2 position is a versatile handle for derivatization. It can be converted into a wide range of other functional groups. For instance, diazotization of the amino group followed by treatment with various nucleophiles can lead to the introduction of hydroxyl, halogen, or cyano groups at the C2 position.

The following table summarizes some common functionalization reactions for the this compound scaffold:

| Reaction Type | Position(s) | Reagents and Conditions | Resulting Functional Group(s) |

| Halogenation | C5 | NBS or NCS in a suitable solvent | Bromo or Chloro |

| Nitration | C5 | Nitrating mixture (HNO₃/H₂SO₄) | Nitro |

| Acylation | C2-amino | Acyl chlorides or anhydrides in the presence of a base | Acylamino |

| Alkylation | C2-amino | Alkyl halides with a base | Alkylamino |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is an important aspect of its reactivity profile. The pyrimidine ring can be either oxidized or reduced, depending on the reagents and reaction conditions.

Oxidation of the pyrimidine ring can lead to the formation of various products, including barbituric acid derivatives or ring-opened products. The use of oxidizing agents like potassium permanganate (B83412) or ozone can result in the cleavage of the C5-C6 double bond.

Reduction of the pyrimidine ring, on the other hand, typically targets the C5-C6 double bond. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the formation of the corresponding 5,6-dihydropyrimidine derivative. The carbonyl group at the C4 position can also be reduced to a hydroxyl group using reducing agents like sodium borohydride, although this often requires more forcing conditions.

Derivatization for Analytical and Mechanistic Investigations

The development of specific derivatization methods for this compound and related compounds is essential for their detection and quantification in various matrices, as well as for elucidating reaction mechanisms.

Derivatization is often employed to enhance the detectability of the analyte by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or UV detection. For example, the amino and carbonyl groups can be derivatized to introduce fluorophores or chromophores.

A variety of derivatization reagents have been developed for the analysis of pyrimidine derivatives. These reagents are designed to react selectively with specific functional groups on the pyrimidine ring or its substituents.

For the amino group, reagents such as dansyl chloride and fluorescamine (B152294) are commonly used to introduce a fluorescent tag. For the carbonyl group, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) can be employed to form a colored hydrazone, which can be quantified by spectrophotometry.

The following table provides examples of derivatization reagents and their applications in the analysis of pyrimidine derivatives:

| Reagent | Target Functional Group | Analytical Technique | Purpose |

| Dansyl Chloride | Amino | HPLC-Fluorescence | Introduction of a fluorescent tag |

| Fluorescamine | Amino | HPLC-Fluorescence | Introduction of a fluorescent tag |

| 2,4-Dinitrophenylhydrazine | Carbonyl | Spectrophotometry, HPLC-UV | Formation of a colored derivative |

| Pentafluorobenzyl bromide | N1-H (after demethylation) | GC-MS | Introduction of an electrophoric tag for electron capture detection |

Chiral Derivatization and Stereochemical Analysis

The introduction of chirality to the this compound scaffold is a critical step for various applications, including the development of stereoselective therapeutic agents and the study of stereospecific interactions with biological targets. This section explores the potential for chiral derivatization of the 2-amino group and the subsequent stereochemical analysis of the resulting derivatives.

While specific examples of chiral derivatization of this compound are not extensively documented in publicly available literature, the reactivity of the 2-amino group in pyrimidine systems provides a strong basis for predicting its behavior with common chiral derivatizing agents (CDAs). mostwiedzy.plrsc.orgmdpi.comnih.govnih.gov The primary amino group at the C2 position is nucleophilic and can react with a variety of electrophilic CDAs to form diastereomeric derivatives. researchgate.netnih.gov The formation of diastereomers is essential as they possess different physical properties, allowing for their separation and characterization using standard analytical techniques. jeol.comwikipedia.org

Chiral Derivatizing Agents for Primary Amines

A variety of chiral derivatizing agents have been developed for the derivatization of primary amines. These agents are typically enantiomerically pure compounds containing a reactive functional group that readily couples with the amine. The choice of CDA can influence the stability of the resulting diastereomers and the ease of their analysis. A selection of common CDAs suitable for reacting with the 2-amino group of this compound is presented in the table below.

| Chiral Derivatizing Agent (CDA) | Reactive Functional Group | Resulting Linkage | Key Features |

| Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Acid Chloride | Amide | The presence of the -CF3 group allows for clear separation of diastereomeric signals in ¹⁹F NMR spectroscopy. wikipedia.orgwikipedia.org |

| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) | Fluoro-dinitrophenyl | Amine | Widely used for the analysis of amino acids and other primary amines, often analyzed by HPLC. nih.gov |

| (S)-(-)-1-(1-Naphthyl)ethyl isocyanate | Isocyanate | Urea (B33335) | Reacts with amines to form stable urea derivatives. |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Isothiocyanate | Thiourea (B124793) | Forms thiourea derivatives that can be analyzed by HPLC. nih.gov |

| (R)-(-)-Mandelic acid | Carboxylic Acid | Amide | Requires activation of the carboxylic acid (e.g., to an acid chloride) before reaction with the amine. |

| TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives | Varies | Varies | Versatile chiral auxiliaries that can be modified to suit specific applications. |

Hypothetical Derivatization Reaction

The reaction of this compound with a chiral derivatizing agent, such as Mosher's acid chloride, would proceed via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2-amino group would attack the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion would result in the formation of a stable amide bond, yielding a pair of diastereomers.

Stereochemical Analysis of Diastereomeric Derivatives

Once the diastereomeric derivatives of this compound have been synthesized, their stereochemical analysis can be performed using several powerful analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation of diastereomers. nih.govresearchgate.nethplc.eu Due to their different three-dimensional structures, diastereomers exhibit distinct interactions with the stationary phase of the chromatography column, leading to different retention times and allowing for their separation and quantification. Both normal-phase and reversed-phase HPLC can be employed, and the choice of the column and mobile phase is crucial for achieving optimal separation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation and stereochemical analysis of diastereomers. jeol.comwikipedia.orglongdom.orgnih.govnih.gov In a chiral environment, the corresponding protons and carbons of two diastereomers are no longer chemically equivalent and will exhibit different chemical shifts in the NMR spectrum. jeol.com The use of chiral derivatizing agents containing specific nuclei, such as ¹⁹F in Mosher's acid, can simplify the analysis by providing clear, well-resolved signals in the corresponding NMR spectrum. wikipedia.org Advanced 2D NMR techniques, such as COSY and NOESY, can provide further information about the relative stereochemistry of the molecule. longdom.org

Mass Spectrometry (MS)

While mass spectrometry itself is generally considered "chiral-blind" as enantiomers have the same mass-to-charge ratio, it can be used for the analysis of diastereomers. acs.orgnih.govspectroscopyonline.compolyu.edu.hk When coupled with a separation technique like HPLC (LC-MS), it allows for the identification and quantification of the separated diastereomers. nih.govresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) can sometimes reveal differences in the fragmentation patterns of diastereomeric ions, providing another avenue for their differentiation. polyu.edu.hk

The following table summarizes the key analytical techniques used for the stereochemical analysis of diastereomeric derivatives of this compound.

| Analytical Technique | Principle of Stereochemical Differentiation | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction of diastereomers with a chiral or achiral stationary phase, leading to different retention times. nih.govresearchgate.net | Separation and quantification of diastereomers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Diastereotopic nuclei exhibit different chemical shifts in the NMR spectrum. jeol.comlongdom.orgnih.gov | Determination of diastereomeric ratio and relative stereochemistry. |

| Mass Spectrometry (MS) | Separation of diastereomers prior to MS analysis (e.g., LC-MS) or potential differences in fragmentation patterns (MS/MS). acs.orgpolyu.edu.hk | Identification and quantification of separated diastereomers. |

Synthetic Utility and Application As a Heterocyclic Building Block

Construction of Fused Heterocyclic Ring Systems

The strategic arrangement of reactive sites within 2-Amino-1-methylpyrimidin-4(1H)-one facilitates its use in annulation reactions to form various fused pyrimidine (B1678525) systems. These reactions typically involve the participation of the amino group and the adjacent endocyclic nitrogen or the active C5 and C6 positions of the pyrimidine ring.

Pyrido[2,3-d]pyrimidines and Analogues

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activities, can be effectively achieved using this compound and its analogues like 6-aminouracils. nih.govrsc.org One common strategy involves the reaction of the aminopyrimidinone with α,β-unsaturated carbonyl compounds. jocpr.com The reaction is believed to proceed through a Michael addition of the C5-position of the pyrimidine to the unsaturated system, followed by cyclization and aromatization to yield the pyrido[2,3-d]pyrimidine (B1209978) scaffold. jocpr.com

Another powerful method is the one-pot, three-component reaction of a 6-aminouracil (B15529) derivative, an aromatic aldehyde, and an active methylene (B1212753) compound such as malononitrile. nih.gov This approach, often facilitated by microwave irradiation or catalysts like diammonium hydrogen phosphate (B84403) (DAHP), provides a direct and efficient route to highly substituted pyrido[2,3-d]pyrimidines. nih.gov The regioselectivity of these reactions is a key advantage, often leading to the desired isomer without the need for extensive purification. nih.gov

| Reactants | Conditions | Product | Reference |

| 6-Aminouracil, Aromatic Aldehyde, Malononitrile | Microwave Irradiation or DAHP catalyst | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

| 6-Aminouracil, α,β-Unsaturated Ketone | - | Pyrido[2,3-d]pyrimidine derivatives | jocpr.com |

Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The construction of pyrimido[4,5-d]pyrimidines from this compound or its close relative, 6-amino-1,3-dimethylpyrimidine-2,4(1H)-dione, often involves its reaction as a binucleophile. nih.gov For instance, a double Mannich reaction with primary amines and formaldehyde (B43269) leads to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) ring system. nih.gov Similarly, multicomponent reactions involving 6-aminouracils, aldehydes, and other nitrogen-containing species like urea (B33335) can afford tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org

The synthesis of the isomeric pyrimido[5,4-d]pyrimidine (B1612823) scaffold from aminopyrimidine precursors is also well-established. These syntheses often capitalize on the reactivity of the C5-amino group and the N1 or N3 position of the pyrimidine ring. While direct examples starting from this compound are less common in readily available literature, the analogous reactivity of other aminopyrimidines suggests its potential in similar synthetic transformations. nih.gov

| Starting Material | Reagents | Product | Reference |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H)-dione | Primary Aromatic/Heterocyclic Amines, Formaldehyde/Aromatic Aldehydes | Pyrimido[4,5-d]pyrimidin-2,4-dione systems | nih.gov |

| 6-Aminouracils | Aryl Aldehydes, Urea | Tetrahydropyrimido[4,5-d]pyrimidine-triones | rsc.org |

Quinazolinone Derivatives utilizing Pyrimidinone Scaffolds

While the direct construction of a quinazolinone ring from a pyrimidinone scaffold is not a conventional synthetic route, the combination of these two important heterocyclic motifs in hybrid molecules has been explored. nih.gov For instance, quinazolinone-pyrimidine hybrids have been synthesized where a quinazolinone core is linked to a pyrimidine or dihydropyrimidine (B8664642) ring. nih.gov These syntheses typically involve building the quinazolinone ring first and then appending the pyrimidine moiety, or vice versa. The development of novel synthetic methodologies could potentially enable the direct annulation of a benzene (B151609) ring onto the pyrimidinone core of a molecule like this compound to form a quinazolinone derivative, though such transformations are not yet widely reported. researchgate.netresearchgate.net

Precursors for Nucleobase Analogues and Modified Nucleic Acid Components

The structural similarity of this compound to the natural pyrimidine bases, cytosine and thymine (B56734), makes it an excellent starting point for the synthesis of nucleobase analogues and modified nucleosides. nih.govyoutube.com These modified structures are crucial in the development of antiviral and anticancer agents, as they can interfere with DNA and RNA synthesis and function. nih.gov

Role in the Design and Synthesis of Privileged Heterocyclic Scaffolds

The concept of a "privileged scaffold" refers to a molecular framework that is able to provide ligands for diverse biological targets. Several nitrogen-containing heterocyclic systems, such as 2-aminothiazole (B372263) and imidazo[1,2-a]pyrimidines, have been identified as privileged scaffolds in drug discovery. nih.govmdpi.com The 2-aminopyrimidine (B69317) moiety, a core component of this compound, is itself considered a valuable scaffold for the development of bioactive compounds, including biofilm modulators and kinase inhibitors. nih.govthieme-connect.com

The ability of the 2-aminopyrimidinone core to be readily elaborated into more complex fused systems, as discussed in the preceding sections, further enhances its status as a precursor to privileged scaffolds. The resulting pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines are themselves recognized as important pharmacophores in medicinal chemistry. nih.govresearchgate.net

Applications in Multicomponent Reactions (MCRs) for Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are highly valued for their efficiency and atom economy. researchgate.netrsc.org 6-Aminouracil and its derivatives, which share the key reactive features of this compound, are extensively used in MCRs to generate a wide variety of fused heterocyclic compounds. researchgate.netbohrium.comrsc.org

These reactions often involve the condensation of the aminouracil with an aldehyde and a C-H activated compound, leading to the rapid assembly of complex structures like pyrido[2,3-d]pyrimidines. researchgate.net The versatility of MCRs allows for the creation of large libraries of compounds for biological screening, and the this compound scaffold is an ideal candidate for such synthetic strategies. The development of novel MCRs involving this specific pyrimidinone could open up new avenues for the discovery of biologically active molecules.

Q & A

Q. What are the common synthetic routes for 2-Amino-1-methylpyrimidin-4(1H)-one, and what experimental conditions are critical for yield optimization?

- Methodological Answer : A typical synthesis involves cyclization reactions using substituted malonamate derivatives. For example, reacting 2-aminopyridine with ethyl malonamate in the presence of phosphorus oxychloride (POCl₃) under reflux conditions in 1,2-dichloroethane yields pyrimidinone derivatives . Key parameters include:

- Temperature : Reflux (~80–110°C) to ensure complete cyclization.

- Catalyst : POCl₃ enhances electrophilic substitution.

- Solvent : Polar aprotic solvents (e.g., dichloroethane) improve reaction homogeneity.

Post-synthesis, purification via recrystallization (e.g., using ethyl acetate) is critical to isolate the product. Yields typically range from 60–85%, depending on substituent reactivity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments (e.g., NH₂ at δ 6.5–7.5 ppm) and carbonyl groups (C=O at ~160–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 141.13) .

- FT-IR : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- X-Ray Diffraction (XRD) : Resolves crystal packing and tautomeric forms (e.g., lactam vs. lactim configurations) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structure refinement of pyrimidinone derivatives?

- Methodological Answer : Discrepancies often arise from disordered solvent molecules or tautomeric ambiguity. Use the following steps:

Software Tools : SHELXL (for small-molecule refinement) and PLATON (for validation) to check for missed symmetry or hydrogen bonding .

Data Cross-Validation : Compare experimental XRD data with computational models (DFT-optimized geometries) to resolve tautomeric forms .

Twinned Data Handling : Employ SHELXE for robust phasing in cases of twinning or low-resolution data .

Q. What strategies optimize reaction conditions for synthesizing novel pyrimidinone analogs with improved bioactivity?

- Methodological Answer :

- Catalyst Screening : Test amino acids (e.g., L-proline) as green catalysts to enhance regioselectivity and reduce byproducts .

- Solvent Optimization : Replace traditional solvents (DMF, dichloroethane) with ionic liquids or water-miscible solvents to improve sustainability .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >75% .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across different laboratories?

- Methodological Answer :

- Standardized Protocols : Document exact molar ratios (e.g., 1:1.2 for amine:aldehyde in Mannich reactions) and drying times for intermediates .

- Analytical Validation : Use triple-phase purity checks (HPLC, TLC, melting point analysis) for intermediates and final products .

- Data Sharing : Publish raw crystallographic data (CIF files) in repositories like the Cambridge Structural Database for independent validation .

Q. What advanced techniques resolve tautomeric ambiguity in this compound?

- Methodological Answer :

- Variable-Temperature NMR : Monitors chemical shift changes (e.g., NH₂ protons) to identify dominant tautomers at different temperatures .

- Neutron Diffraction : Directly locates hydrogen atoms to distinguish lactam (C=O) and lactim (N-H) forms .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict thermodynamic stability of tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.